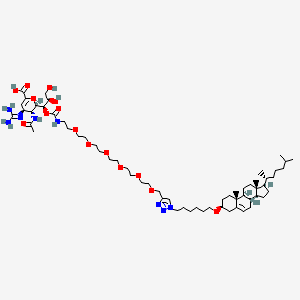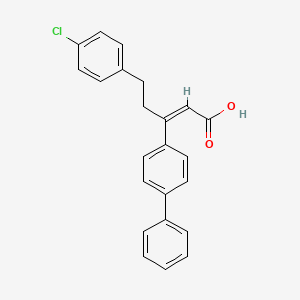
(2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS315 is a derivative of PS48 and functions as an allosteric inhibitor of protein kinase C. It binds to the PIF-pocket of atypical protein kinase C and induces a displacement of the active site residue Lysine 111. This compound has shown significant anti-cancer activity by inhibiting the full-length and catalytic domain constructs of protein kinase C zeta and protein kinase C eta .
Preparation Methods
Synthetic Routes and Reaction Conditions: PS315 is synthesized through a series of chemical reactions starting from PS48The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PS315 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: PS315 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PS315 .
Scientific Research Applications
PS315 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinase C and its effects on various biochemical pathways.
Biology: Employed in cellular studies to understand the role of protein kinase C in cell signaling and regulation.
Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit specific protein kinases involved in cancer progression.
Industry: Utilized in the development of new therapeutic agents targeting protein kinase C
Mechanism of Action
PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
PS48: The parent compound of PS315, also an allosteric inhibitor of protein kinase C.
Protein Kinase C Inhibitors: Other compounds that inhibit protein kinase C through different mechanisms.
Uniqueness of PS315: PS315 is unique due to its specific binding to the PIF-pocket of atypical protein kinase C and its ability to induce a displacement of the active site residue Lysine 111. This specific mechanism of action distinguishes it from other protein kinase C inhibitors .
Properties
Molecular Formula |
C23H19ClO2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16- |
InChI Key |
KXEKGLNMBLODQT-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


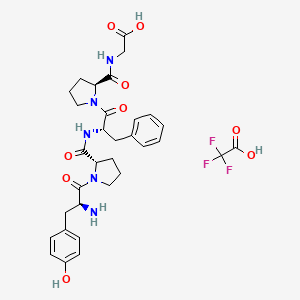

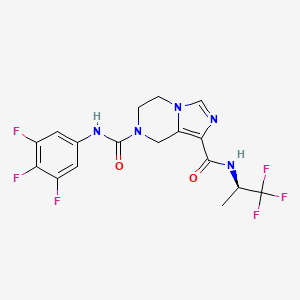

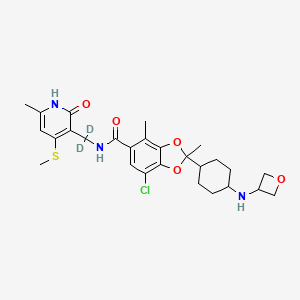
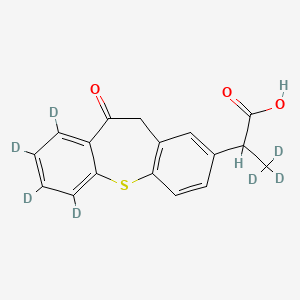
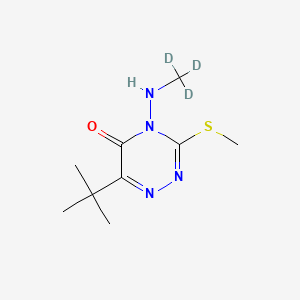

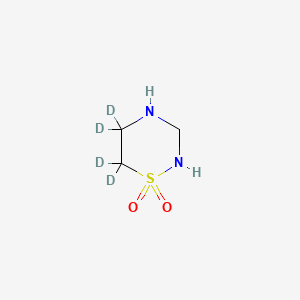
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)


